molecular formula C11H14FNO2 B13062871 Carbamic acid, 4-fluorophenyl-, isobutyl ester

Carbamic acid, 4-fluorophenyl-, isobutyl ester

Cat. No.: B13062871
M. Wt: 211.23 g/mol
InChI Key: GUFAVKNFVOQRMG-UHFFFAOYSA-N
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Description

Isobutyl(4-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. The presence of the 4-fluorophenyl group in this compound adds unique properties, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl(4-fluorophenyl)carbamate typically involves the reaction of isobutylamine with 4-fluorophenyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Isobutylamine+4-Fluorophenyl chloroformateIsobutyl(4-fluorophenyl)carbamate+HCl\text{Isobutylamine} + \text{4-Fluorophenyl chloroformate} \rightarrow \text{Isobutyl(4-fluorophenyl)carbamate} + \text{HCl} Isobutylamine+4-Fluorophenyl chloroformate→Isobutyl(4-fluorophenyl)carbamate+HCl

Industrial Production Methods

Industrial production of carbamates, including isobutyl(4-fluorophenyl)carbamate, often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Isobutyl(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield isobutylamine and 4-fluorophenol.

    Oxidation: Oxidative conditions can lead to the formation of corresponding carbamic acid derivatives.

    Substitution: The fluorine atom in the 4-fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: Isobutylamine and 4-fluorophenol.

    Oxidation: Carbamic acid derivatives.

    Substitution: Various substituted phenyl carbamates depending on the nucleophile used.

Scientific Research Applications

Isobutyl(4-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of isobutyl(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site, leading to the accumulation of acetylcholine and subsequent physiological effects. The presence of the 4-fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(4-fluorophenyl)carbamate
  • Ethyl(4-fluorophenyl)carbamate
  • Propyl(4-fluorophenyl)carbamate

Uniqueness

Isobutyl(4-fluorophenyl)carbamate is unique due to its isobutyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The 4-fluorophenyl group also imparts specific electronic and steric effects that can affect the compound’s biological activity and interactions with molecular targets.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-methylpropyl N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C11H14FNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

GUFAVKNFVOQRMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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